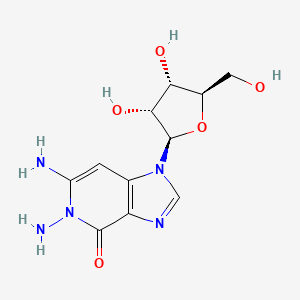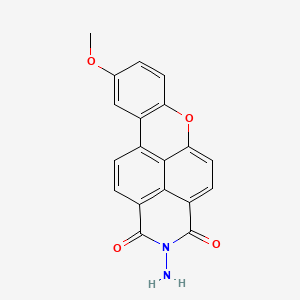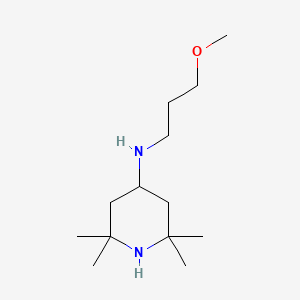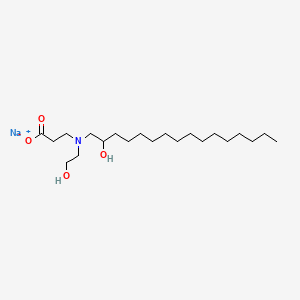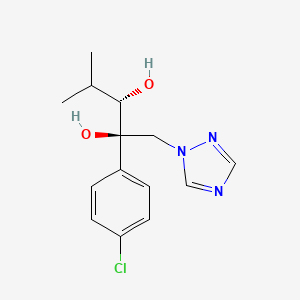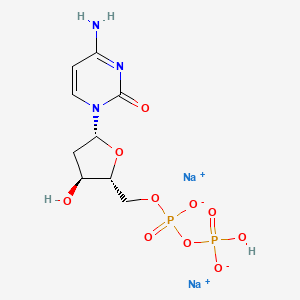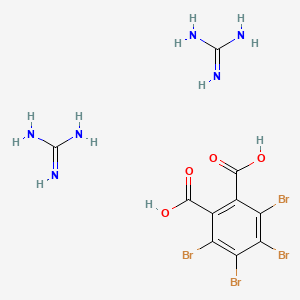
Einecs 246-889-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromophthalic acid, compound with guanidine (1:2) is a chemical compound with the molecular formula C10H12Br4N6O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) typically involves the reaction of tetrabromophthalic acid with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromophthalic acid, compound with guanidine (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phthalic acids, while reduction may produce less brominated derivatives .
Aplicaciones Científicas De Investigación
Tetrabromophthalic acid, compound with guanidine (1:2) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of tetrabromophthalic acid, compound with guanidine (1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetrabromophthalic acid, compound with guanidine (1:2) include:
- Tetrabromophthalic anhydride
- Hexabromocyclododecane
- Decabromodiphenyl ether
Uniqueness
Tetrabromophthalic acid, compound with guanidine (1:2) is unique due to its specific combination of tetrabromophthalic acid and guanidine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
25357-78-2 |
|---|---|
Fórmula molecular |
C10H12Br4N6O4 |
Peso molecular |
599.86 g/mol |
Nombre IUPAC |
guanidine;3,4,5,6-tetrabromophthalic acid |
InChI |
InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4) |
Clave InChI |
RAGWOEVGLUEKJV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




